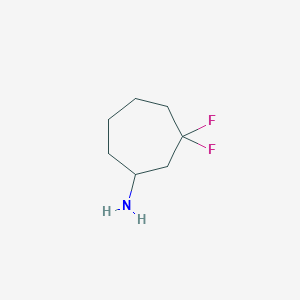
3,3-Difluorocycloheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocycloheptan-1-amine is a chemical compound with the molecular formula C7H13F2N It is characterized by a seven-membered cycloheptane ring with two fluorine atoms attached to the third carbon and an amine group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-amine typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the introduction of an amine group. One common method involves the fluorination of cycloheptanone followed by reductive amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and reducing agents like sodium borohydride (NaBH4) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluorocycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like azides or thiols .
Applications De Recherche Scientifique
3,3-Difluorocycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds .
Mécanisme D'action
The mechanism of action of 3,3-Difluorocycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Cycloheptanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3-Fluorocycloheptan-1-amine: Contains only one fluorine atom, leading to different reactivity and interactions.
3,3-Dichlorocycloheptan-1-amine: Contains chlorine atoms instead of fluorine, affecting its chemical behavior and applications.
Uniqueness: 3,3-Difluorocycloheptan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H13F2N |
|---|---|
Poids moléculaire |
149.18 g/mol |
Nom IUPAC |
3,3-difluorocycloheptan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(10)5-7/h6H,1-5,10H2 |
Clé InChI |
IGVISOHTYUJWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC(C1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


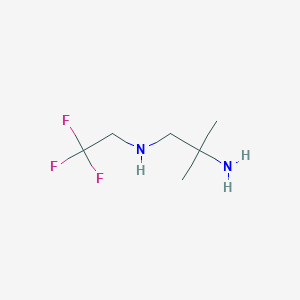

![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)

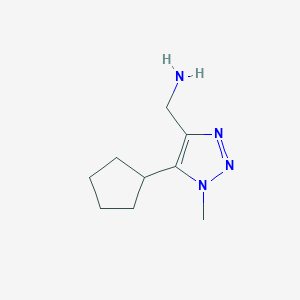
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B15277819.png)
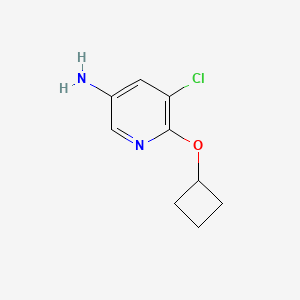
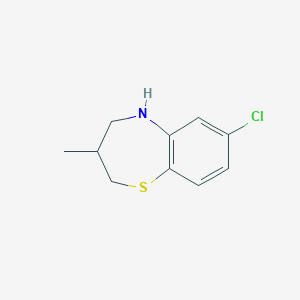
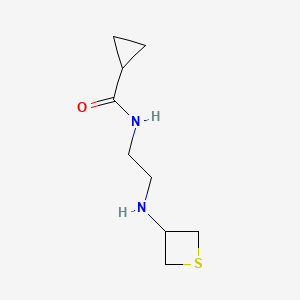
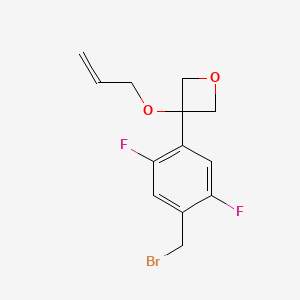
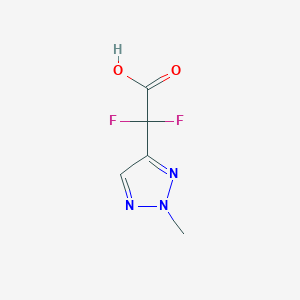
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)
